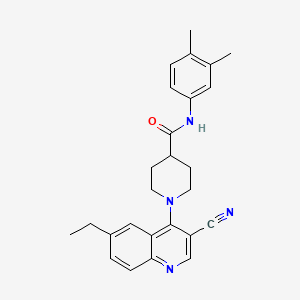

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Description

The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 5. The piperidine moiety is further linked to a 3,4-dimethylphenyl group via a carboxamide bond.

Properties

IUPAC Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O/c1-4-19-6-8-24-23(14-19)25(21(15-27)16-28-24)30-11-9-20(10-12-30)26(31)29-22-7-5-17(2)18(3)13-22/h5-8,13-14,16,20H,4,9-12H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXZFUZDCVWZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor, such as cyanogen bromide.

Ethylation: The ethyl group can be added through an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Coupling Reaction: The final step involves coupling the quinoline derivative with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Cyanogen bromide in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.

Chemical Biology: It can serve as a tool compound in chemical biology to investigate the function of specific proteins or enzymes.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline ring system is known to interact with DNA and proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The cyano group may also play a role in binding to active sites of enzymes or receptors, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

2.1.1. Quinoline-Based Analogues

- 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide (L483-0708) Structural Differences:

- Position 6 substituent: Ethoxy (L483-0708) vs. ethyl (target compound).

- Amide substituent: N-phenyl (L483-0708) vs. N-(3,4-dimethylphenyl) (target compound).

- Implications :

- The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, which could enhance binding affinity or metabolic stability .

2.1.2. Oxazole-Based HCV Inhibitors

- N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Core Structure: Replaces quinoline with an oxazole ring. Key Features:

- Oxazole substituted with 3,4-dimethoxyphenyl and methyl groups.

- Piperidine-4-carboxamide linked to a diethylamino-butyl chain. Synthesis: Yielded 59% with 94.2% HPLC purity. Activity: Demonstrated HCV entry inhibition, suggesting the oxazole scaffold’s role in viral targeting .

2.1.3. Naphthalene-Containing SARS-CoV-2 Inhibitors

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Core Structure : Piperidine-4-carboxamide with naphthalene and fluorobenzyl substituents.

- Implications :

- Bulky naphthalene groups may enhance hydrophobic interactions with viral protease pockets.

- Fluorine atoms improve metabolic stability and binding specificity .

Key Observations

- Quinoline vs. Oxazole/Naphthalene: Quinoline’s planar aromatic system may facilitate intercalation or stacking interactions in biological targets, whereas oxazole and naphthalene derivatives rely on distinct binding mechanisms .

- Substituent Effects: Ethyl vs. 3,4-Dimethylphenyl vs. phenyl: Methyl groups could reduce oxidative metabolism, extending half-life .

- Synthesis :

- Yields for piperidine-4-carboxamide derivatives range from 51–59%, with HPLC purity exceeding 94% in optimized routes .

Biological Activity

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity. This compound features a quinoline moiety, a piperidine ring, and various functional groups that contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Quinoline Moiety | Provides unique electronic properties and reactivity. |

| Piperidine Ring | Imparts structural stability and biological activity. |

| Functional Groups | Includes cyano and ethyl groups, influencing solubility and interaction with biological targets. |

The biological activity of this compound is attributed to several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.

- Receptor Modulation : It can interact with various receptors, altering their activity and influencing cellular responses.

- Signal Transduction Interference : The compound may affect intracellular signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. The structural features of this compound suggest potential efficacy against various cancer cell lines.

- Antimicrobial Effects : The presence of the cyano group enhances the compound's ability to disrupt microbial membranes, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses, suggesting this compound may also possess anti-inflammatory effects.

Case Studies

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

- Study on Anticancer Properties : A recent study evaluated a series of quinoline derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structures inhibited cell proliferation significantly (IC50 values in the low micromolar range) .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to the target exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, demonstrating potent antimicrobial activity .

Research Findings

A comprehensive review of literature reveals crucial findings regarding the pharmacological profile of this compound:

| Activity Type | Findings |

|---|---|

| Anticancer | Significant inhibition of tumor growth in vitro. |

| Antimicrobial | Effective against multiple bacterial strains. |

| Anti-inflammatory | Reduction in pro-inflammatory cytokine levels observed in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.